molecular formula C7H8ClN3O B1372493 (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride CAS No. 1108713-69-4

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

Cat. No.: B1372493
CAS No.: 1108713-69-4
M. Wt: 185.61 g/mol
InChI Key: TWAQHHLKDBXSOZ-UHFFFAOYSA-N
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Description

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride (CAS: 1108713-69-4) is a high-purity organic compound supplied as a solid, with a molecular formula of C7H8ClN3O and a molecular weight of 185.61 g/mol . This chemical belongs to the benzoxadiazole family, a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry and materials science for their versatile electronic properties and role as isosteres for various aromatic systems . As a functionalized amine, this compound serves as a critical synthetic intermediate, or building block, for constructing more complex molecules. Its molecular structure incorporates both an amine handle and the electron-deficient benzoxadiazole core, making it particularly valuable in the design and synthesis of compounds for optoelectronic applications. Benzoxadiazole derivatives are extensively utilized in developing organic semiconductors, fluorescent tags and sensors, and nonlinear optical chromophores due to their unique photophysical characteristics . The compound enables the introduction of both the benzoxadiazole moiety and a reactive methylamine group into target structures, facilitating the creation of novel materials for organic light-emitting diodes (OLEDs) and other advanced electronic devices . In pharmaceutical research, the benzoxadiazole scaffold is a key feature in the design of bioactive molecules, including those evaluated for anticancer properties . The hydrochloride salt form enhances the compound's stability and solubility for handling in various synthetic reactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine the product's suitability for their particular purpose. Handle with appropriate precautions, as this compound may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAQHHLKDBXSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach to Benzoxadiazole Core

The benzoxadiazole ring is commonly synthesized by cyclization of o-aminophenol derivatives with nitroso or nitro precursors or by condensation with suitable carboxylic acid derivatives.

  • A typical method involves treating 2-aminophenol derivatives with nitrous acid or nitrosating agents to form the benzoxadiazole ring via intramolecular cyclization.
  • Reaction conditions vary but often use solvents such as ethanol, dioxane, or dimethylformamide at temperatures ranging from 20°C to 120°C to optimize yield and purity.

Introduction of the Methylamine Group at the 5-Position

The methylamine substituent can be introduced by:

  • Halomethylation of the benzoxadiazole at the 5-position, followed by nucleophilic substitution with ammonia or an amine source.
  • Direct reductive amination of a 5-formylbenzoxadiazole intermediate with ammonia or methylamine.

For example, a 5-formylbenzoxadiazole intermediate can be reacted with an excess of ammonia or methylamine under reductive amination conditions using sodium borohydride or catalytic hydrogenation to yield the 5-(aminomethyl)benzoxadiazole.

Conversion to Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step enhances the compound's stability and facilitates purification.

Detailed Synthetic Route Example

Step Reagents/Conditions Description Notes
1 2-Aminophenol + nitrosating agent (e.g., NaNO2/HCl) Cyclization to benzoxadiazole core Solvent: ethanol; Temp: 20-80°C
2 Benzoxadiazole + formaldehyde + ammonium chloride Formation of 5-(aminomethyl)benzoxadiazole via Mannich-type reaction Control pH to avoid side reactions
3 Reduction with NaBH4 or catalytic hydrogenation Reductive amination to convert intermediate to amine Methanol solvent, room temp
4 Treatment with HCl gas or HCl in ethanol Formation of hydrochloride salt Precipitation and filtration for purification

This route ensures high regioselectivity for substitution at the 5-position and good overall yield.

Alternative Synthetic Methods

Direct Amination via Halomethyl Derivatives

  • Preparation of 5-(chloromethyl)benzoxadiazole followed by nucleophilic substitution with ammonia or methylamine.
  • This method requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Research Findings and Optimization Notes

  • Solvent choice (e.g., ethanol, methanol, DMF) significantly affects the yield and purity of the benzoxadiazole ring formation and subsequent amination steps.
  • Reductive amination using sodium borohydride is preferred due to mild conditions and high selectivity.
  • Formation of the hydrochloride salt improves compound stability and crystallinity, facilitating purification by recrystallization.
  • Reaction temperatures between 20°C and 120°C allow for optimization of cyclization without decomposition.
  • Acid addition salts can be prepared using various acids such as hydrochloric acid, hydrobromic acid, or methanesulfonic acid, but hydrochloride is most common due to ease of handling and stability.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Effect on Outcome
Cyclization solvent Ethanol, DMF, dioxane Influences ring closure efficiency
Cyclization temperature 20–120°C Higher temps increase rate but risk decomposition
Amination reagent Ammonia, methylamine Determines amine substitution pattern
Reducing agent Sodium borohydride, catalytic hydrogenation Mild reduction, high selectivity
Salt formation HCl in ethanol or ether Enhances stability and crystallinity
Reaction time 1–4 hours Sufficient for completion without side reactions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: This compound can also be reduced using reducing agents to yield reduced forms of the molecule.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (2,1,3-benzoxadiazol-5-ylmethyl)amine hydrochloride as a scaffold for developing novel anticancer agents. Research indicates that derivatives of benzoxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29) with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that certain benzoxadiazole derivatives possess effective antibacterial and antifungal activities. For example, derivatives have shown significant inhibition against Gram-positive and Gram-negative bacterial strains as well as fungal pathogens like Candida albicans .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Its derivatives are being studied for their ability to modulate neuropeptide Y receptors, which are implicated in various neurological disorders. This modulation could lead to therapeutic advancements in treating conditions such as anxiety and depression .

Fluorescent Probes

The compound's unique structural features allow it to function as a fluorescent probe in biological imaging. Benzoxadiazole derivatives are known for their strong fluorescence properties, making them suitable for tracking cellular processes in real-time under fluorescence microscopy . This application is particularly valuable in the study of cellular dynamics and drug delivery mechanisms.

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a building block for synthesizing complex molecular architectures. Its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking facilitates the formation of organized structures that can be utilized in drug delivery systems and nanotechnology applications .

Detection and Sensing Applications

The compound has potential applications in the development of sensors for detecting environmental pollutants and biological markers. Its fluorescent properties can be harnessed to create sensitive detection systems for hazardous substances or biomarkers associated with diseases . Research is ongoing to optimize these sensors for practical use in field applications.

Case Studies

Application AreaStudy ReferenceFindings
AnticancerPMC3588436 Significant cytotoxicity against MDA-MB-231 and HT-29 cell lines.
AntimicrobialPMC6767998 Effective against Gram-positive and Gram-negative bacteria.
NeuroprotectivePMC11252883 Potential modulation of neuropeptide Y receptors for anxiety treatment.
Fluorescent ProbesChemical Book Strong fluorescence suitable for biological imaging applications.
Detection & SensingPMC3630735 Development of sensors for environmental pollutants using fluorescence.

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride with five analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Hydrogen Bonding (Donors/Acceptors)
This compound C₇H₇ClN₃O* ~206.6† Benzoxadiazole Methylamine 2 donors, 3 acceptors
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl C₆H₁₂ClN₃O 177.64 1,2,4-Oxadiazole Ethyl, ethylamine 2 donors, 3 acceptors
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl C₁₁H₁₃ClN₃O 237.7† 1,2,4-Oxadiazole Benzyl, ethylamine 2 donors, 3 acceptors
{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl C₉H₈Cl₂N₃O 246.09 1,2,4-Oxadiazole 2-Chlorophenyl, methylamine 2 donors, 3 acceptors
(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride C₈H₁₁Cl₂N₃ 229.10 Benzimidazole Methylamine 3 donors, 2 acceptors

*Inferred from structural analysis; †Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Differences :

  • Benzoxadiazole derivatives exhibit enhanced π-conjugation compared to oxadiazoles or benzimidazoles, influencing electronic properties and binding affinity .
  • Benzimidazole-containing compounds (e.g., ) lack oxygen in the heterocycle, reducing polarity but increasing basicity .

Electron-withdrawing groups (e.g., 2-chlorophenyl in ) enhance stability and resonance effects .

Hydrogen-Bonding Capacity: The benzoxadiazole derivative has 2 donors and 3 acceptors, similar to oxadiazole analogs but distinct from benzimidazole derivatives (3 donors, 2 acceptors), impacting solubility and protein interactions .

Spectral Data Comparison:
  • FT-IR : Benzimidazolamine () shows N-H stretches at 3429 cm⁻¹ and C=N at 1639 cm⁻¹. Benzoxadiazole analogs would exhibit similar N-H stretches but distinct C-O/C-N vibrations .
  • ¹H-NMR : Methylamine protons in benzoxadiazole derivatives are expected near δ 4.9–5.0 ppm (cf. δ 4.94 ppm for benzimidazolamine in ) .

Pharmacological and Industrial Relevance

  • Benzoxadiazole Core: Known for fluorescence properties and use in sensors, though its amine hydrochloride derivative’s bioactivity remains underexplored .
  • Oxadiazole Derivatives : Widely studied as kinase inhibitors or antimicrobial agents. For example, [2-(3-benzyl-oxadiazol-5-yl)ethyl]amine HCl () may serve as a protease inhibitor lead .
  • Benzimidazole Derivatives : Established in antiparasitic drugs (e.g., albendazole). The dihydrochloride salt in enhances solubility for oral formulations .

Biological Activity

(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H8ClN3O
  • CAS Number : 1108713-69-4
  • IUPAC Name : 2,1,3-benzoxadiazol-5-ylmethanamine; hydrochloride

The biological activity of this compound primarily involves its interaction with specific proteins, enzymes, and nucleic acids. The compound can alter the function and activity of these biomolecules through various mechanisms:

  • Binding to Proteins : It can form non-covalent interactions with protein targets, potentially inhibiting or activating their function.
  • Zinc Chelation : Similar compounds have been shown to act as zinc metallochaperones (ZMCs), which restore zinc binding to mutant p53 proteins, facilitating their proper folding and function .

1. Medicinal Chemistry

The compound is being explored for its potential in drug development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

2. Fluorescent Probes

Due to its fluorescent properties, this compound serves as a probe in cellular biology studies. It is used to visualize and track cellular processes and specific biomolecules under fluorescence microscopy.

3. Anticancer Research

Research indicates that derivatives of benzoxadiazole compounds can reactivate mutant p53 proteins in cancer cells. This reactivation allows for the restoration of normal apoptotic functions and has been studied in various cancer models .

Case Studies

StudyFindings
Zinc Metallochaperones (ZMCs) A study demonstrated that benzothiazolyl and benzoxazolyl hydrazones could reactivate zinc-deficient mutant p53 proteins both in vitro and in vivo. This mechanism was validated using genetically engineered murine models of cancer .
Fluorescent Imaging The compound was utilized as a fluorescent probe in studies aimed at understanding cellular mechanisms and interactions with specific biomolecules.
Antitumor Activity In rodent models, compounds related to this compound showed significant antitumor activity by restoring the function of mutated p53 proteins .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds regarding their structural features and biological activities.

CompoundStructural FeaturesBiological Activity
(2,1,3-Benzothiadiazol-5-ylmethyl)amine Contains sulfur in the ring structureSimilar mechanism as a ZMC but may have different toxicity profiles
(2,1,3-Benzoxadiazol-4-amine) Lacks the methyl group at position 5Less effective as a fluorescent probe compared to its 5-methyl derivative
(5-Nitro-1,2-benzothiazol-3-amine) Nitro group substitution affects reactivityKnown for anti-cancer properties through different pathways

Q & A

Q. What are the recommended synthetic routes for (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride, and how can purity be optimized?

Synthesis typically involves functionalizing the benzoxadiazole core. For example, coupling a benzoxadiazole derivative with a methylamine precursor via nucleophilic substitution or reductive amination. Key steps include:

  • Using benzoxadiazole-5-carboxylic acid (CAS 19155-88-5) as a precursor, followed by conversion to the methyl ester and subsequent aminolysis .
  • Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials or byproducts .
  • Purity validation using HPLC with UV detection (λ = 254 nm) and comparison to reference standards.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve the crystal structure to confirm the benzoxadiazole core and amine hydrochloride moiety. Monoclinic systems (e.g., P2₁/n space group) are common for similar compounds, with lattice parameters such as a = 9.44 Å, b = 3.74 Å, and β = 101.67° .
  • NMR spectroscopy : Look for characteristic signals, e.g., a singlet at δ 7.8–8.2 ppm (aromatic protons on benzoxadiazole) and a triplet at δ 3.5–4.0 ppm (CH₂-NH₂) in DMSO-d₆ .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 196.04 (M+H⁺ for C₇H₇ClN₃O).

Advanced Research Questions

Q. What factors influence the thermal stability of this compound, and how can decomposition pathways be analyzed?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for amine hydrochlorides). Compare to methylamine hydrochloride, which shows vapor–solid equilibrium pressures of ~0.1 kPa at 150°C .
  • Kinetic studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (~150–200 kJ/mol for similar compounds). Decomposition may release HCl, forming benzoxadiazole derivatives as residues.

Q. How does the electron-deficient benzoxadiazole core affect reactivity in cross-coupling reactions?

  • The benzoxadiazole moiety acts as an electron-withdrawing group, enhancing reactivity in:
    • Buchwald-Hartwig aminations : Use Pd(OAc)₂/Xantphos catalysts with K₃PO₄ base in toluene at 110°C for aryl–N bond formation .
    • Suzuki-Miyaura couplings : Optimize with PdCl₂(dppf) and Na₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor for byproducts via LC-MS .

Q. What role does this compound play in coordination chemistry?

  • The amine group can act as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺), forming complexes with potential catalytic or magnetic properties.
  • Example : React with CuCl₂ in ethanol to form a green precipitate. Characterize using UV-Vis (d-d transitions at ~600–800 nm) and EPR spectroscopy (g ≈ 2.1 for square-planar geometry) .

Q. How can solid-state properties (e.g., dielectric behavior) be exploited for materials science applications?

  • Dielectric switching : Similar to bis(2-chloroethyl)amine hydrochloride, the compound may exhibit reversible polarization under electric fields due to proton displacement in the crystal lattice. Measure using impedance spectroscopy (frequency range: 10 Hz–1 MHz) .
  • Phase transitions : Monitor via differential scanning calorimetry (DSC) for endothermic peaks near 150–170°C, correlating with structural rearrangements .

Methodological Considerations

  • Contradiction handling : If spectral data (e.g., NMR) conflicts with computational predictions, re-examine solvent effects or tautomeric forms .
  • Safety protocols : Handle HCl byproducts in a fume hood, and avoid prolonged exposure to benzoxadiazole derivatives due to potential lachrymatory effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
Reactant of Route 2
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride

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